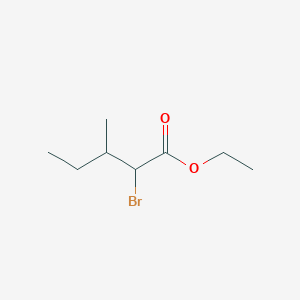

Ethyl 2-bromo-3-methylpentanoate

Description

Structurally, it features a bromine atom at the 2-position and a methyl group at the 3-position of the pentanoate chain, esterified with an ethyl group. Such compounds are critical intermediates in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and chiral building blocks via nucleophilic substitution or elimination reactions .

Properties

Molecular Formula |

C8H15BrO2 |

|---|---|

Molecular Weight |

223.11 g/mol |

IUPAC Name |

ethyl 2-bromo-3-methylpentanoate |

InChI |

InChI=1S/C8H15BrO2/c1-4-6(3)7(9)8(10)11-5-2/h6-7H,4-5H2,1-3H3 |

InChI Key |

GORLTPVIBQVFMB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)OCC)Br |

Origin of Product |

United States |

Preparation Methods

Alpha-Bromination of Ethyl 3-Methylpentanoate

This method involves direct bromination at the alpha position of the ester using bromine or N-bromosuccinimide (NBS) under controlled conditions.

-

- Solvents: Polar aprotic solvents such as dimethylformamide or dichloromethane.

- Temperature: Typically 0 to 5 °C to minimize side reactions.

- Catalysts: Lewis acids like iron(III) bromide or aluminum bromide may be used to enhance regioselectivity.

- Brominating Agent: Bromine (Br2) or NBS.

Mechanism: Enolization of the ester facilitates electrophilic bromination at the alpha carbon.

Purification: Post-reaction, the product is extracted using liquid-liquid extraction (ethyl acetate/water) and purified by column chromatography or recrystallization.

Notes: This method offers good regioselectivity and moderate to high yields but requires careful control of reaction parameters to avoid polybromination or elimination side reactions.

Hell-Volhard-Zelinsky Reaction on Ethyl 3-Methylpentanoic Acid

The Hell-Volhard-Zelinsky reaction is a classical method for alpha-bromination of carboxylic acids and their esters.

-

- Conversion to Acyl Bromide: The carboxylic acid or ester is first converted to the corresponding acyl bromide using phosphorus tribromide (PBr3).

- Enolization and Bromination: The acyl bromide tautomerizes to an enol form, which is then brominated at the alpha position with bromine (Br2).

- Hydrolysis: The alpha-bromo acyl bromide intermediate is hydrolyzed to yield the alpha-bromo acid or ester.

- Esterification (if starting from acid): If starting from the acid, esterification with ethanol under acidic conditions yields this compound.

-

- Temperature: Ambient to slightly elevated temperatures (20–40 °C).

- Solvents: Typically inert solvents such as carbon tetrachloride or dichloromethane.

Advantages: This method is well-established, scalable, and yields high purity products suitable for industrial production.

Multi-Step Synthesis via Cyano and Unsaturated Intermediates

Patent literature describes alternative synthetic routes involving Knoevenagel condensation and subsequent functional group transformations to obtain alpha-bromo esters.

-

- Knoevenagel condensation of isovaleraldehyde with monoethyl malonate produces an α,β-unsaturated ester.

- Bromination yields a dibromide intermediate.

- Treatment with potassium carbonate converts the dibromide to an unsaturated monobromide.

- Subsequent nucleophilic substitution with potassium cyanide and hydrolysis steps lead to the desired alpha-bromo ester.

Notes: This route is more complex but allows for stereochemical control and access to specific isomers.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Brominating agent | Bromine (Br2), N-bromosuccinimide (NBS) | NBS preferred for milder, selective bromination |

| Catalysts | FeBr3, AlBr3 | Enhance regioselectivity |

| Solvents | DMF, DCM, CCl4 | Polar aprotic solvents favor enolization |

| Temperature | 0–5 °C (bromination) | Low temperature reduces side reactions |

| Reaction time | 1–4 hours | Monitored by TLC or NMR |

| Purification methods | Liquid-liquid extraction, column chromatography, recrystallization | Ensure high purity and yield |

Analytical and Structural Verification

Nuclear Magnetic Resonance Spectroscopy:

- $$^{1}H$$ NMR confirms the presence of ethyl ester (triplet at ~1.2 ppm), methyl branching (singlet/doublet at ~0.9 ppm), and alpha-brominated methine proton (downfield shift at ~4.0–4.5 ppm).

- $$^{13}C$$ NMR shows characteristic carbonyl carbon (~170–175 ppm) and alpha carbon shifts.

-

- Strong carbonyl stretch around 1735 cm$$^{-1}$$ (ester C=O).

- C–Br stretch appears near 550–600 cm$$^{-1}$$.

-

- Molecular ion peak at m/z 223 (M$$^+$$) with isotopic pattern characteristic of bromine (1:1 ratio of $$^{79}Br$$ and $$^{81}Br$$).

-

- Verified by HPLC or GC-MS, comparing retention times with authentic standards.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents & Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Alpha-Bromination of Ester | Ethyl 3-methylpentanoate | Br2 or NBS, FeBr3 catalyst, DMF, 0–5 °C | Direct, regioselective | Requires careful temp control |

| Hell-Volhard-Zelinsky Reaction | 3-Methylpentanoic acid or ester | PBr3, Br2, hydrolysis, esterification | Well-established, scalable | Multi-step, uses corrosive reagents |

| Knoevenagel Condensation Route | Isovaleraldehyde + monoethyl malonate | Br2, K2CO3, KCN, hydrolysis | Stereochemical control | Longer, complex sequence |

Research Findings and Industrial Considerations

The Hell-Volhard-Zelinsky reaction remains the most industrially favored due to its robustness and scalability, especially when combined with continuous flow reactors for consistent product quality.

Optimization of reaction parameters such as temperature, solvent polarity, and catalyst loading significantly influences yield and purity.

Advanced purification techniques including flash chromatography and recrystallization ensure removal of polybrominated byproducts and unreacted starting materials.

Computational studies (Density Functional Theory) have been employed to predict the regioselectivity and reactivity of bromination steps, aiding in reaction design.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-3-methylpentanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.

Major Products Formed

Nucleophilic Substitution: 2-substituted-3-methylpentanoates.

Reduction: 2-bromo-3-methylpentanol.

Hydrolysis: 2-bromo-3-methylpentanoic acid and ethanol.

Scientific Research Applications

Ethyl 2-bromo-3-methylpentanoate is used in various scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Pharmaceutical Research: In the development of potential drug candidates.

Material Science: As a precursor in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-3-methylpentanoate involves its reactivity as a brominated ester. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. The ester group can also undergo hydrolysis or reduction, leading to various products depending on the reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 2-bromo-3-methylpentanoate belongs to a broader class of brominated esters. Below is a detailed comparison with structurally and functionally related compounds, supported by data from the provided evidence:

Structural Analogues

Ethyl 2-bromo-3-methylbutanoate (CAS 609-12-1): Molecular formula: C₇H₁₃BrO₂ Boiling point: 186°C Refractive index: 1.4566 (20°C) Key difference: Shorter carbon chain (butanoate vs. pentanoate), leading to reduced steric hindrance and lower molecular weight (209.081 g/mol vs. hypothetical ~223 g/mol for the pentanoate derivative) .

Ethyl 2-bromopentanoate (CAS 615-83-8): Molecular formula: C₇H₁₃BrO₂ Boiling point: 191°C Solubility: Insoluble in water; soluble in ethanol and ether. Key difference: Lacks the methyl group at the 3-position, resulting in a linear structure with distinct reactivity in substitution reactions .

Ethyl 3-bromo-2-oxopropanoate (CAS 70-23-5): Molecular formula: C₅H₇BrO₃ Key feature: Contains a reactive α-keto group adjacent to bromine, enabling participation in condensation or cyclization reactions (e.g., heterocycle synthesis) .

Functional Analogues

Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate (CAS 154325-75-4): Molecular formula: C₉H₁₅BrO₃ Key feature: Incorporates a ketone and two methyl groups, enhancing steric and electronic effects for stereoselective synthesis .

Data Tables

Table 1: Physical and Chemical Properties of Selected Brominated Esters

| Compound Name | CAS No. | Molecular Formula | Boiling Point (°C) | Refractive Index (20°C) | Solubility |

|---|---|---|---|---|---|

| Ethyl 2-bromo-3-methylbutanoate | 609-12-1 | C₇H₁₃BrO₂ | 186 | 1.4566 | Soluble in ethanol |

| Ethyl 2-bromopentanoate | 615-83-8 | C₇H₁₃BrO₂ | 191 | 1.4496 | Insoluble in water |

| Ethyl 3-bromo-2-oxopropanoate | 70-23-5 | C₅H₇BrO₃ | - | 1.4496 | Soluble in ethanol |

| Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate | 154325-75-4 | C₉H₁₅BrO₃ | - | - | - |

Table 2: Reactivity Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.